
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is a complex polymer that incorporates multiple functional groups and monomers This compound is known for its unique chemical structure, which includes D-Glucitol, ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol, and 2-propenenitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves the copolymerization of the respective monomers. The process typically includes the following steps:
Polymerization of Ethenylbenzene and 2-Propenenitrile: This step involves the free radical polymerization of ethenylbenzene and 2-propenenitrile in the presence of an initiator such as benzoyl peroxide.
Incorporation of Methyloxirane and Oxirane: Methyloxirane and oxirane are then introduced into the polymer chain through ring-opening polymerization, which is catalyzed by a suitable catalyst such as a Lewis acid.
Addition of D-Glucitol and 1,2,3-Propanetriol: Finally, D-Glucitol and 1,2,3-propanetriol are incorporated into the polymer structure through esterification or etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors and precise control of reaction conditions. The process includes:
Continuous Stirred-Tank Reactors (CSTRs): These reactors ensure thorough mixing of reactants and maintain consistent reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for achieving high yields and desired polymer properties.
Purification and Isolation: The final polymer product is purified through techniques such as precipitation, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups of D-Glucitol and 1,2,3-propanetriol.
Reduction: Reduction reactions can occur at the nitrile groups of 2-propenenitrile.
Substitution: Substitution reactions can take place at the aromatic ring of ethenylbenzene and the epoxide rings of methyloxirane and oxirane.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used for ring-opening polymerization.
Major Products
Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of carbonyl compounds.
Reduction Products: Reduction of nitrile groups can yield primary amines.
Substitution Products: Substitution reactions can introduce various functional groups into the polymer chain, enhancing its properties.
Applications De Recherche Scientifique
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: It is employed in the development of biocompatible materials and drug delivery systems.
Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and composite materials.
Mécanisme D'action
The mechanism of action of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves interactions with various molecular targets and pathways:
Molecular Targets: The polymer can interact with proteins, enzymes, and cell membranes, influencing their function and activity.
Pathways Involved: The polymer can modulate signaling pathways, such as those involved in cell proliferation and differentiation, by binding to specific receptors or altering the local microenvironment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol (PEG): PEG is a widely used polymer with similar biocompatibility and versatility.
Polyvinyl Alcohol (PVA): PVA shares similar properties in terms of solubility and film-forming ability.
Polyacrylonitrile (PAN): PAN is another polymer with nitrile groups, used in the production of fibers and resins.
Uniqueness
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is unique due to its combination of multiple functional groups and monomers, which impart a diverse range of properties. This makes it suitable for a variety of applications, from biocompatible materials to industrial coatings.
Propriétés
Numéro CAS |
68650-94-2 |
|---|---|
Formule moléculaire |
C25H43NO11 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O6.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;7-1-3(9)5(11)6(12)4(10)2-8;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2-7H,1H2;3-12H,1-2H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2/t;3-,4+,5-,6-;;;;/m.1..../s1 |
Clé InChI |
FDOZJYICWYNTAO-HPCKUQSRSA-N |
SMILES isomérique |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(CO)O)O |
SMILES canonique |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O |
Numéros CAS associés |
68650-94-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


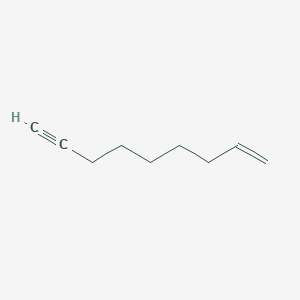
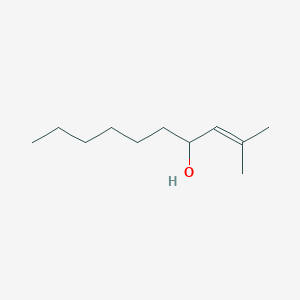
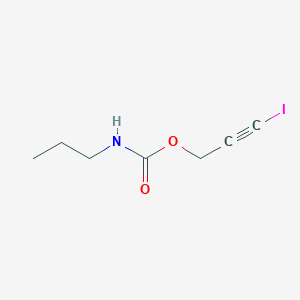
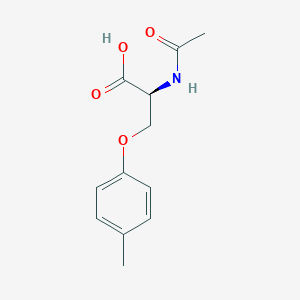

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

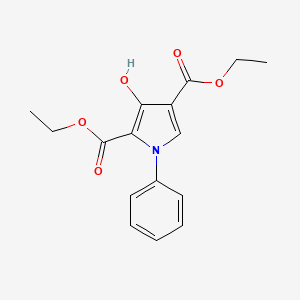
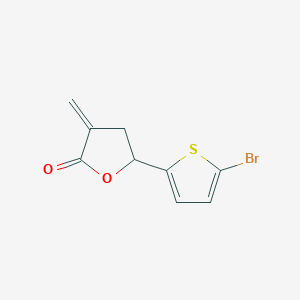

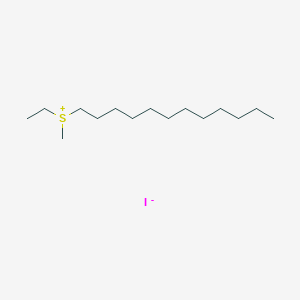
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
